molecular formula C8H7ClF3NO B1455045 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine CAS No. 1379366-69-4

3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine

Cat. No. B1455045
M. Wt: 225.59 g/mol
InChI Key: IAARDOAOJIKJLL-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1379366-69-4 . It has a molecular weight of 225.6 and its molecular formula is C8H7ClF3NO . It is a liquid in physical form .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) like 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Molecular Structure Analysis

The InChI code for 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is 1S/C8H7ClF3NO/c1-2-14-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is a liquid . It has a molecular weight of 225.6 and its molecular formula is C8H7ClF3NO .

Scientific Research Applications

Agrochemicals

  • Field : Agrochemical Industry
  • Application : TFMP derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
  • Methods : The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . Specific methods may vary depending on the derivative being synthesized.
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . These compounds have been effective in protecting crops from pests .

Pharmaceuticals

  • Field : Pharmaceutical Industry
  • Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval .
  • Methods : The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . Specific methods may vary depending on the derivative being synthesized.
  • Results : Many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety And Hazards

This compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

Trifluoromethylpyridines (TFMPs) and their derivatives have found extensive use in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-chloro-2-ethoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c1-2-14-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAARDOAOJIKJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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